1-Chloro-3-ethynyl-5-fluorobenzene

Description

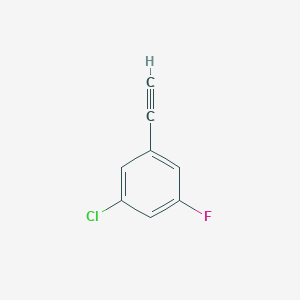

1-Chloro-3-ethynyl-5-fluorobenzene (CAS: 1233506-04-1) is a substituted benzene derivative with a chlorine atom at position 1, an ethynyl (-C≡CH) group at position 3, and a fluorine atom at position 5. Its molecular formula is C₈H₄ClF, with a molar mass of 154.57 g/mol. The ethynyl group confers high reactivity, making the compound valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as a building block for synthesizing conjugated polymers or pharmaceutical intermediates .

Properties

IUPAC Name |

1-chloro-3-ethynyl-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJJZDFNDPTXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233506-04-1 | |

| Record name | 1-chloro-3-ethynyl-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Chloro-3-ethynyl-5-fluorobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired substitution pattern on the benzene ring .

Industrial production methods may involve large-scale halogenation processes, where the compound is synthesized in bulk quantities under controlled conditions to maintain high purity and yield .

Chemical Reactions Analysis

1-Chloro-3-ethynyl-5-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, leading to the formation of different substituted benzene derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and products.

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-3-ethynyl-5-fluorobenzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities and as a precursor for the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s unique substitution pattern allows it to participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural or functional similarities with 1-chloro-3-ethynyl-5-fluorobenzene, differing in substituent groups, positions, or electronic properties.

Substituent Group Variations

1-Chloro-3-ethenyl-5-fluorobenzene (CAS: 1602840-78-7)

- Molecular Formula : C₈H₆ClF

- Molar Mass : 156.58 g/mol

- Key Differences: Ethenyl (-CH=CH₂) replaces ethynyl, reducing sp-hybridization and reactivity. Higher hydrogen content increases molar mass slightly (156.58 vs. 154.57 g/mol).

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS: 886497-11-6)

- Molecular Formula : C₉H₆ClF₃O

- Molar Mass : 222.45 g/mol

- Key Differences :

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene (CAS: 1138444-91-3)

- Molecular Formula : C₉H₈ClF₃

- Molar Mass : 208.45 g/mol

- Additional fluorine atoms enhance lipophilicity, making this compound more suitable for hydrophobic applications .

Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₈H₄ClF | 154.57 | Cl, -C≡CH, F | High (sp-hybridized ethynyl) |

| 1-Chloro-3-ethenyl-5-fluorobenzene | C₈H₆ClF | 156.58 | Cl, -CH=CH₂, F | Moderate (planar ethenyl) |

| 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone | C₉H₆ClF₃O | 222.45 | Cl, -CF₃, -COCH₃ | Low (electron-withdrawing groups) |

| 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene | C₉H₈ClF₃ | 208.45 | Cl, -CF₂CH₃, F, -CH₃ | Moderate (steric hindrance) |

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups :

Steric Effects :

- Ethynyl’s linear geometry minimizes steric hindrance, unlike the bulky -CF₂CH₃ or -CH₃ groups in other analogs.

Biological Activity

1-Chloro-3-ethynyl-5-fluorobenzene (CAS No. 1602840-78-7) is an aromatic compound characterized by the presence of a chlorine atom, a fluorine atom, and an ethynyl group attached to a benzene ring. Its unique molecular structure suggests potential biological activities that warrant thorough investigation. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen atoms (chlorine and fluorine) enhances its reactivity, making it suitable for various chemical transformations, including electrophilic aromatic substitution reactions. The ethynyl group increases its potential for conjugation with biomolecules, which may lead to significant biological interactions.

The mechanism of action for this compound primarily involves its interactions with specific molecular targets through electrophilic substitution. The compound's halogen substituents influence its reactivity and stability, enabling selective reactions that can modify cellular functions and biomolecular structures.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that halogenated compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit enzymatic functions. Specifically, this compound demonstrated significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent. The proposed mechanism involves the disruption of lipid membranes, although further research is needed to clarify the specific pathways involved.

Anticancer Properties

Recent investigations into the anticancer potential of halogenated aromatic compounds have highlighted the efficacy of derivatives based on this compound. A study published in the Journal of Medicinal Chemistry reported that synthesized derivatives exhibited selective cytotoxicity against breast cancer cell lines. The structural characteristics of these compounds facilitated enhanced interactions with cancer-related targets, indicating their potential as lead compounds in drug development .

Comparative Analysis

To contextualize the biological activity of this compound, a comparative analysis with related compounds is beneficial:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Chloro-3-bromo-5-fluorobenzene | Halogenated Aromatic | Antimicrobial |

| 1-Fluoro-3-ethenylbenzene | Fluorinated Aromatic | Anticancer |

| 2-Chloro-4-fluorophenol | Halogenated Phenolic | Anti-inflammatory |

This table illustrates that similar halogenated compounds often share antimicrobial and anticancer properties, suggesting a common mechanism related to their structural features.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing various chlorinated and fluorinated compounds, this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study measured minimum inhibitory concentrations (MIC) and found that this compound effectively inhibited bacterial growth at relatively low concentrations.

Case Study 2: Anticancer Activity

Another study focused on the synthesis of derivatives based on this compound, revealing that certain modifications led to improved cytotoxicity against specific cancer cell lines. The research emphasized the importance of structural variations in enhancing biological activity, paving the way for future drug development based on these findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.